

# physicochemical properties of 6-Methyl-1H-benzoimidazole-2-carboxylic acid methyl ester

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## Compound of Interest

**Compound Name:** 6-Methyl-1H-benzoimidazole-2-carboxylic acid methyl ester

**Cat. No.:** B1486712

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An In-depth Technical Guide on the Physicochemical Properties of **6-Methyl-1H-benzoimidazole-2-carboxylic acid methyl ester**

## Abstract

This technical guide provides a comprehensive examination of the physicochemical properties of **6-Methyl-1H-benzoimidazole-2-carboxylic acid methyl ester** (CAS No: 87836-37-1). As a key heterocyclic building block, this compound is of significant interest to researchers in pharmaceutical and materials science.<sup>[1]</sup> This document moves beyond a simple recitation of data, offering in-depth analysis, field-proven experimental protocols, and the scientific rationale behind the characterization of its structural, physical, and spectral properties. It is designed to serve as an essential resource for researchers, scientists, and drug development professionals who utilize benzimidazole derivatives in their work.

## Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole moiety is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antiviral, antimicrobial, and antitumor properties.<sup>[2]</sup> The structural integrity and physicochemical characteristics of benzimidazole derivatives are paramount in drug discovery, directly influencing their pharmacokinetic and pharmacodynamic profiles.<sup>[3][4]</sup>

**6-Methyl-1H-benzimidazole-2-carboxylic acid methyl ester** is a versatile derivative that serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals targeting neurological disorders and in the formulation of advanced agrochemicals.<sup>[1]</sup> Its stability and solubility make it a valuable precursor for creating compounds with enhanced biological activity.<sup>[1]</sup> This guide will elucidate the foundational properties that underpin its utility.

Caption: Chemical Structure of the Topic Compound.

## Core Physicochemical Properties

A substance's identity and behavior are defined by its physicochemical properties. For a pharmaceutical intermediate, these parameters dictate reaction conditions, purification strategies, formulation possibilities, and ultimately, the biological performance of its derivatives.

Property	Value / Description	Source
CAS Number	87836-37-1	<a href="#">[1]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>10</sub> H <sub>10</sub> N <sub>2</sub> O <sub>2</sub>	<a href="#">[1]</a> <a href="#">[5]</a>
Molecular Weight	190.20 g/mol	<a href="#">[1]</a> <a href="#">[5]</a>
Appearance	White to off-white powder	<a href="#">[1]</a>
Purity	≥ 95% (by NMR)	<a href="#">[1]</a>
Boiling Point	357.4 °C (Predicted)	<a href="#">[5]</a>
Density	1.274 g/cm <sup>3</sup> (Predicted)	<a href="#">[5]</a>
Flash Point	170 °C (Predicted)	<a href="#">[5]</a>
Storage Conditions	0-8 °C	<a href="#">[1]</a>

## Melting Point

The melting point is a critical indicator of a crystalline solid's purity.<sup>[6]</sup> A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, whereas impurities tend to depress and broaden this range. While a specific experimental melting point for this compound is not publicly documented, related benzimidazole structures such as 1H-Benzimidazole-2-carboxylic

acid (176-180 °C) and 6-Fluoro-1H-benzimidazole-2-carboxylic acid methyl ester (180-184 °C, decomposition) suggest a relatively high and sharp melting point is to be expected.[7]

- Expertise & Causality: The high melting point is attributable to the planar, aromatic benzimidazole ring system which allows for efficient crystal lattice packing, and the potential for intermolecular hydrogen bonding via the N-H group, requiring significant thermal energy to overcome these forces.

## Solubility Profile

Solubility is a cornerstone property in drug development, directly impacting absorption and bioavailability.[8] This compound is described as having "excellent stability and solubility".[1]

- Expertise & Causality: The presence of the methyl ester group, as opposed to a carboxylic acid, is a key structural choice to enhance solubility in organic solvents commonly used in synthesis and to improve lipophilicity, a factor that can aid in crossing biological membranes. [7] While highly soluble in polar organic solvents like DMSO and DMF, its aqueous solubility is expected to be limited but can be quantified using standard methods.

## Acid-Base Properties (pKa)

The pKa value is crucial for predicting a molecule's behavior in physiological environments, affecting properties like membrane permeation and receptor binding.[3][4] Benzimidazoles are amphiprotic, meaning they can act as both an acid (the N-H proton) and a base (the lone pair on the sp<sup>2</sup> nitrogen).

- Expertise & Causality: The basic pKa (pKa of the conjugate acid) for benzimidazole derivatives typically falls in the range of 4.48 to 7.38.[9][10] This basicity arises from the ability of the pyridine-like nitrogen atom to accept a proton. The acidic pKa (associated with the pyrrole-like N-H proton) is significantly higher. These values are critical for designing salt-formation strategies to improve aqueous solubility and for predicting the charge state of the molecule at a given pH.

## Spectroscopic and Chromatographic Profile

Structural elucidation and purity confirmation rely on a suite of analytical techniques.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural characterization of organic molecules.[\[2\]](#) Based on the known spectral properties of benzimidazole derivatives, a predicted spectrum in DMSO-d<sub>6</sub> can be outlined.[\[2\]](#)[\[11\]](#)

Proton ( <sup>1</sup> H) Assignment	Predicted Chemical Shift (δ, ppm)	Multiplicity	Integration	Rationale
N-H	~12.0 - 13.0	Broad Singlet	1H	Deshielded due to aromaticity and hydrogen bonding with DMSO; broad due to quadrupole effects from nitrogen and chemical exchange. <a href="#">[2]</a>
Aromatic H (C4, C7)	~7.5 - 7.8	Multiplet/Doublet	2H	Protons on the benzene ring adjacent to the imidazole fusion.
Aromatic H (C5)	~7.1 - 7.4	Multiplet/Doublet	1H	Proton on the benzene ring.
Ester -OCH <sub>3</sub>	-3.9	Singlet	3H	Methyl protons of the ester group.
Aromatic -CH <sub>3</sub>	-2.4	Singlet	3H	Methyl protons attached to the benzene ring.

Carbon ( <sup>13</sup> C) Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Rationale
Ester C=O	~165	Carbonyl carbon of the ester. <a href="#">[12]</a>
C2 (Imidazole)	~145-150	Carbon situated between the two nitrogen atoms. <a href="#">[12]</a>
Aromatic C (Quaternary)	~130-145	Fused carbons and carbon bearing the methyl group.
Aromatic C-H	~110-125	Protonated carbons of the benzene ring.
Ester -OCH <sub>3</sub>	~52	Methyl carbon of the ester. <a href="#">[12]</a>
Aromatic -CH <sub>3</sub>	~21	Methyl carbon on the benzene ring.

## Mass Spectrometry (MS)

Mass spectrometry is essential for confirming molecular weight and for quantitative analysis, often coupled with liquid chromatography.[\[13\]](#)

- Expected Data: For **6-Methyl-1H-benzoimidazole-2-carboxylic acid methyl ester** ( $C_{10}H_{10}N_2O_2$ ), the expected monoisotopic mass is 190.0742 Da. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition to within a few parts per million (ppm). In a typical UPLC-MS analysis, the compound would be observed as its protonated molecular ion  $[M+H]^+$  at  $m/z$  191.0815.[\[14\]](#)

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

- Expected Absorption Bands:
  - $\sim 3300\text{-}3100\text{ cm}^{-1}$ : N-H stretching, often broad.
  - $\sim 3100\text{-}3000\text{ cm}^{-1}$ : Aromatic C-H stretching.

- ~1720 cm<sup>-1</sup>: C=O stretching of the ester group.
- ~1620, 1450 cm<sup>-1</sup>: Aromatic C=C ring stretching.
- ~1250 cm<sup>-1</sup>: C-O stretching of the ester group.

## Standard Operating Protocols for Characterization

The following protocols represent robust, self-validating methodologies for determining the key physicochemical properties of the title compound.

### Protocol: Melting Point Determination

This protocol ensures accurate and reproducible melting point measurement, a key QC parameter.[\[15\]](#)

- Sample Preparation: Place a small amount of the dry, crystalline compound onto a watch glass. If not already a fine powder, gently crush with a spatula.
- Capillary Loading: Tap the open end of a glass capillary tube into the powder to collect a small amount. Invert the tube and tap the sealed end gently on a hard surface to pack the sample to a height of 2-3 mm.[\[16\]](#)
- Apparatus Setup: Place the loaded capillary into the heating block of a Mel-Temp or similar apparatus.
- Rapid Determination (Optional): Heat the block rapidly to get an approximate melting temperature. Allow the block to cool significantly.
- Accurate Determination: Using a fresh capillary, heat the block quickly to about 15-20°C below the approximate melting point.
- Measurement: Decrease the heating rate to 1-2°C per minute.[\[16\]](#) Record the temperature at which the first drop of liquid appears (T<sub>1</sub>) and the temperature at which the last crystal melts (T<sub>2</sub>).
- Reporting: Report the result as the melting range (T<sub>1</sub> - T<sub>2</sub>). A pure sample should have a range of <2°C.[\[6\]](#)

- Validation: Repeat the measurement at least twice. Consistent values validate the result.

## Protocol: Equilibrium Aqueous Solubility (Shake-Flask Method)

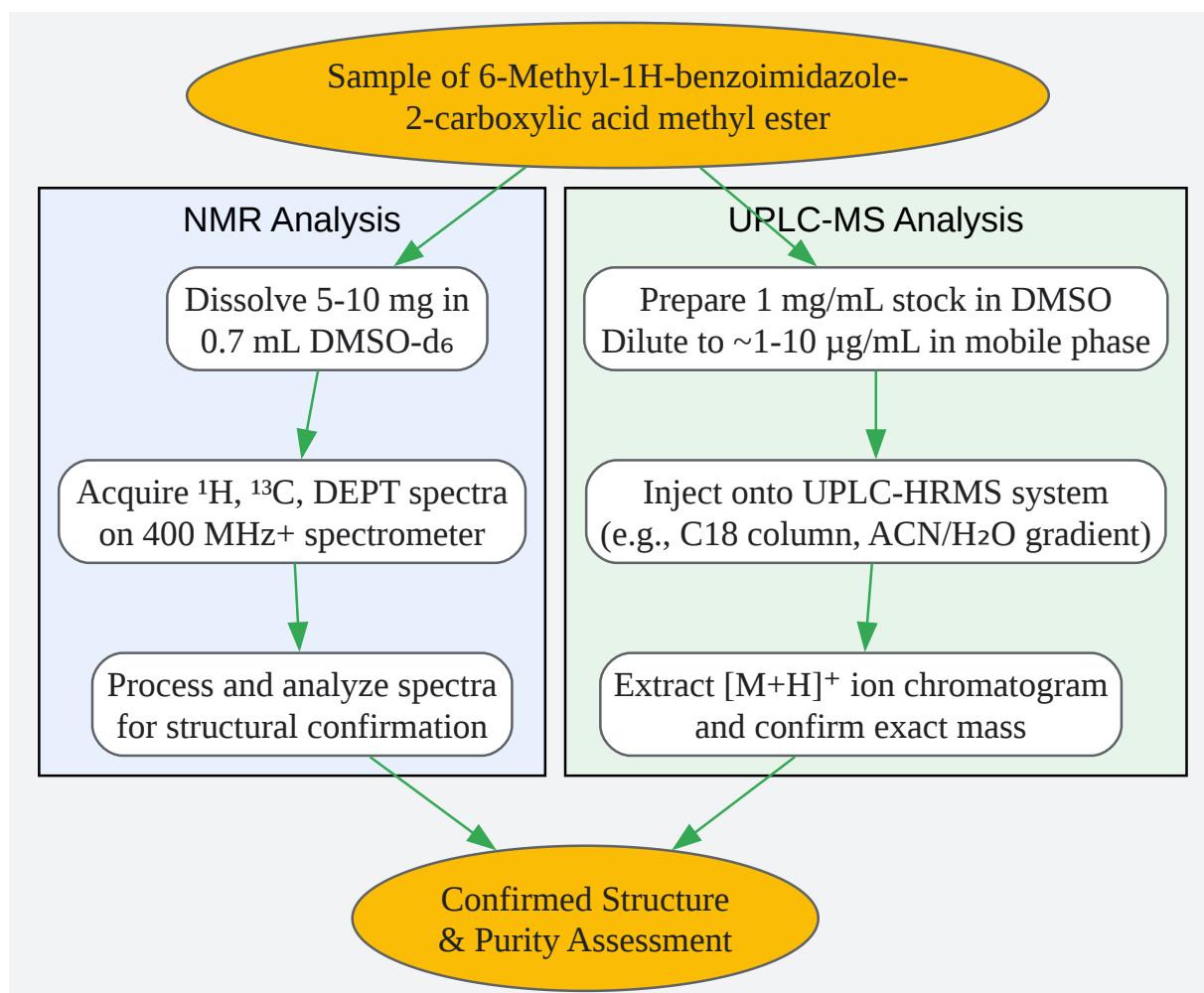
This is the gold-standard method for determining thermodynamic equilibrium solubility.[\[8\]](#)[\[17\]](#)  
[\[18\]](#)

Caption: Workflow for the Shake-Flask Solubility Assay.

- Preparation: Add an excess amount of the compound (enough to ensure solid remains after equilibration) to a glass vial containing a precise volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
- Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a period sufficient to reach equilibrium, typically 24 to 48 hours.
- Phase Separation: After incubation, allow the vials to stand to let undissolved solids settle. Carefully withdraw a sample of the supernatant and immediately filter it through a low-binding 0.22 µm syringe filter to remove all particulate matter.
- Quantification: Prepare a series of calibration standards of the compound in the analysis solvent (e.g., acetonitrile/water). Analyze the filtered sample and the standards using a validated analytical method, such as UPLC-UV or LC-MS.
- Calculation: Determine the concentration of the compound in the filtered sample by comparing its response to the calibration curve. This concentration represents the equilibrium solubility.
- Validation: The presence of visible solid in the vial after equilibration confirms that a saturated solution was achieved.

## Protocol: Structural Characterization by NMR and UPLC-MS

This workflow outlines the standard process for confirming the identity and purity of the compound.



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Caption: Integrated Workflow for Structural Analysis.

Part A: NMR Sample Preparation[2]

- Accurately weigh 5-10 mg of the compound into a clean, dry vial.
- Add approximately 0.7 mL of a deuterated solvent (DMSO-d<sub>6</sub> is recommended for benzimidazoles to observe the N-H proton).
- Vortex gently until the sample is fully dissolved.
- Transfer the solution into a 5 mm NMR tube using a Pasteur pipette.

- Acquire  $^1\text{H}$ ,  $^{13}\text{C}$ , and other relevant spectra as needed.

#### Part B: UPLC-MS Sample Preparation and Analysis[19]

- Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent like DMSO or methanol.
- Perform a serial dilution of the stock solution to a working concentration (e.g., 1-10  $\mu\text{g/mL}$ ) using the initial mobile phase composition.
- Configure the UPLC-MS system (e.g., with a C18 reversed-phase column) and an appropriate gradient method (e.g., water/acetonitrile with 0.1% formic acid).
- Set the mass spectrometer to acquire data in positive electrospray ionization (ESI+) mode over a relevant m/z range.
- Inject the sample and acquire the data.
- Process the data by extracting the ion chromatogram for the expected  $[\text{M}+\text{H}]^+$  ion and confirming its exact mass against the theoretical value.

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